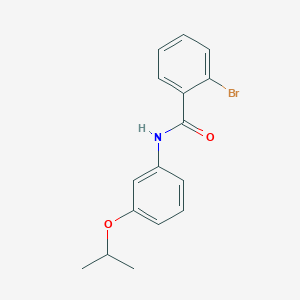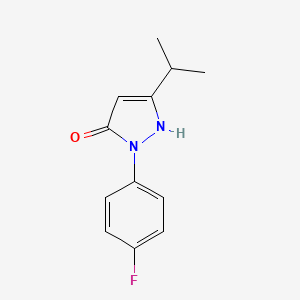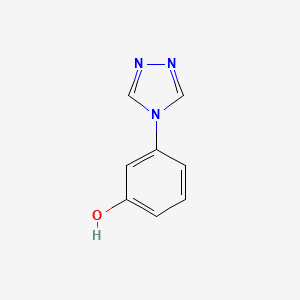![molecular formula C17H19NO B1318303 4-([1,1'-Biphenyl]-4-yloxy)piperidine CAS No. 397278-00-1](/img/structure/B1318303.png)
4-([1,1'-Biphenyl]-4-yloxy)piperidine
Overview
Description
4-([1,1’-Biphenyl]-4-yloxy)piperidine is a chemical compound that features a piperidine ring bonded to a biphenyl group through an ether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl group imparts rigidity and stability, while the piperidine ring offers a versatile scaffold for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)piperidine typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for 4-([1,1’-Biphenyl]-4-yloxy)piperidine may involve large-scale Suzuki-Miyaura coupling reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the biphenyl ether to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Biphenyl alcohol derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yloxy)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)piperidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Piperidine: A simpler analog without the biphenyl group, used widely in medicinal chemistry.
Piperazine: Another heterocyclic compound with similar applications but different structural features.
Uniqueness: 4-([1,1’-Biphenyl]-4-yloxy)piperidine is unique due to the presence of both the biphenyl group and the piperidine ring. This combination provides a rigid and stable structure with versatile functionalization possibilities, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-phenylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXDIZBRYDJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589359 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397278-00-1 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
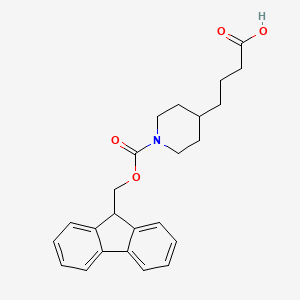
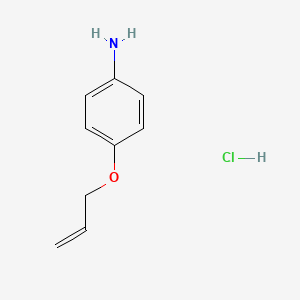
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
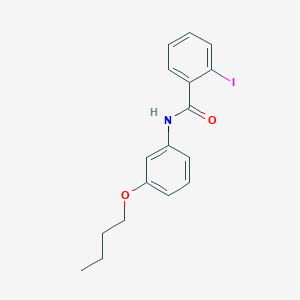

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)


